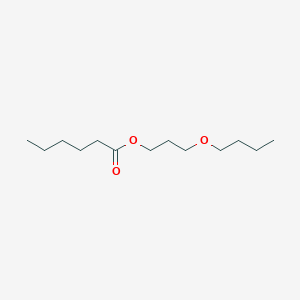
3-Butoxypropyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxypropyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of hexanoic acid with 3-butoxypropanol. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Butoxypropyl hexanoate is synthesized through an esterification reaction between hexanoic acid and 3-butoxypropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Hexanoic acid+3-Butoxypropanol→3-Butoxypropyl hexanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxypropyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and 3-butoxypropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Hexanoic acid and 3-butoxypropanol.
Transesterification: A different ester and alcohol.
Reduction: Hexanol and 3-butoxypropanol.
Aplicaciones Científicas De Investigación
3-Butoxypropyl hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of 3-butoxypropyl hexanoate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of this compound results in the formation of hexanoic acid and 3-butoxypropanol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
3-Butoxypropyl hexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Butyl propionate: Used in the formulation of perfumes and as a solvent.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and 3-butoxypropanol, which imparts distinct chemical properties and applications. Its ability to form stable emulsions makes it valuable in various industrial applications.
Propiedades
Número CAS |
143462-39-9 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
3-butoxypropyl hexanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-13(14)16-12-8-11-15-10-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
VGEHGDPOPHRODU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


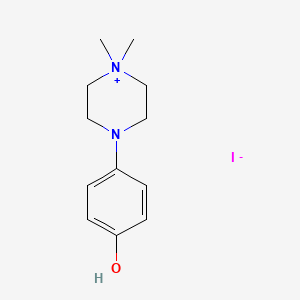
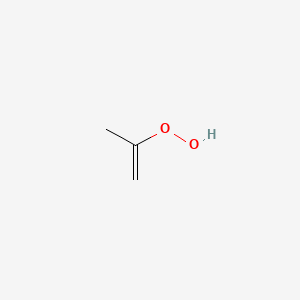

![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
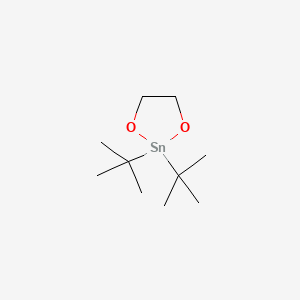

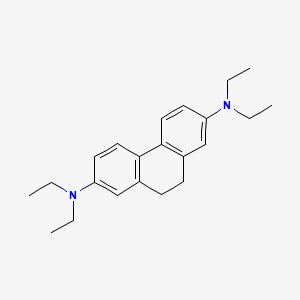

![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
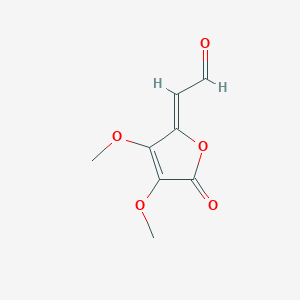
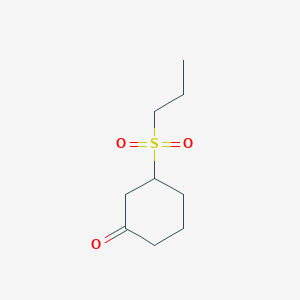

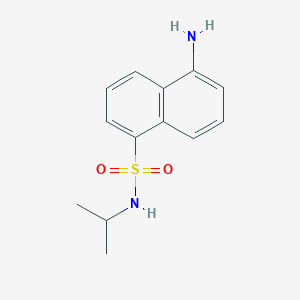
![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
